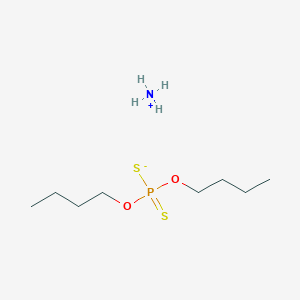

Ammonium O,O-dibutyl phosphorodithioate

Descripción general

Descripción

Ammonium O,O-dibutyl phosphorodithioate is a chemical compound that belongs to the class of organophosphorus compounds. It is primarily used as a flotation agent in the mining industry, particularly for the separation of chalcopyrite and pyrite. This compound is known for its ability to form strong bonds with metal surfaces, making it an effective collector in mineral processing.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ammonium O,O-dibutyl phosphorodithioate can be synthesized through a one-pot method. The synthesis involves the reaction of dibutyl phosphorodithioic acid with ammonium hydroxide. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through various separation techniques such as filtration and crystallization to obtain a high-purity compound suitable for industrial applications .

Análisis De Reacciones Químicas

Types of Reactions

Ammonium O,O-dibutyl phosphorodithioate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding phosphorothioates.

Substitution: It can participate in substitution reactions where the ammonium group is replaced by other cations.

Complexation: It forms complexes with metal ions, which is a key feature in its application as a flotation agent.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and metal salts for complexation reactions. The reactions are typically carried out under ambient conditions, although specific reactions may require controlled temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of this compound include phosphorothioates and metal complexes. These products are significant in various industrial and research applications .

Aplicaciones Científicas De Investigación

Mining Applications

Flotation Reagent

Ammonium O,O-dibutyl phosphorodithioate is extensively used as a collector in the flotation of sulfide minerals such as copper, lead, and zinc. Its ability to selectively adsorb onto mineral surfaces improves the recovery rates during flotation processes. The following table summarizes its effectiveness across various minerals:

| Mineral Type | Recovery Rate (%) | Reference |

|---|---|---|

| Copper Sulfide | 85 | |

| Lead Sulfide | 78 | |

| Zinc Sulfide | 80 | |

| Activated Pyrite | 75 |

Analytical Chemistry Applications

Ion Determination

In analytical chemistry, this compound serves as a ligand for the determination of various metal ions. It forms stable complexes with metal ions, facilitating their detection and quantification in different matrices, including environmental samples.

- Methodology : The compound is employed in techniques such as liquid-liquid extraction and chromatographic methods to isolate and quantify metals like cadmium and arsenic from samples.

Case Study: Cadmium Detection

A study demonstrated the successful extraction of cadmium using this compound in an acid medium, followed by detection using flame atomic absorption spectrometry. The results indicated a high sensitivity and specificity for cadmium ions, showcasing the compound's utility in environmental monitoring .

Synthesis and Mechanism Studies

Recent research has focused on the synthesis of related compounds, such as S-allyl-O,O-dibutyl phosphorodithioate, which has shown promise as a collector for chalcopyrite in flotation processes. The synthesis involves a one-pot method that yields high-purity products suitable for industrial applications .

Environmental Considerations

The environmental fate of this compound has been evaluated concerning its biodegradability and potential toxicity. Studies indicate that while it is effective in mineral processing, careful management is required to mitigate any adverse environmental impacts resulting from its use .

Mecanismo De Acción

The mechanism of action of ammonium O,O-dibutyl phosphorodithioate involves its ability to form strong bonds with metal surfaces. This is achieved through the formation of P–S–Cu bonds on the surface of chalcopyrite, which enhances the hydrophobicity of the mineral surface and facilitates its separation from other minerals. The compound adsorbs uniformly on the mineral surface, contributing to its effectiveness as a flotation agent .

Comparación Con Compuestos Similares

Similar Compounds

Ammonium O,O-diethyl phosphorodithioate: Similar in structure but with ethyl groups instead of butyl groups.

Ammonium O,O-dipropyl phosphorodithioate: Contains propyl groups instead of butyl groups.

Ammonium O,O-dimethyl phosphorodithioate: Contains methyl groups instead of butyl groups.

Uniqueness

Ammonium O,O-dibutyl phosphorodithioate is unique due to its specific molecular structure, which provides optimal hydrophobicity and selectivity in mineral flotation processes. Its ability to form strong bonds with metal surfaces makes it particularly effective in the separation of chalcopyrite from other sulfide minerals .

Actividad Biológica

Ammonium O,O-dibutyl phosphorodithioate (DBP) is a member of the organophosphorus compounds, particularly classified as a phosphorodithioate. These compounds have garnered attention due to their significant biological activities, including potential applications in agriculture, biochemistry, and environmental science. This article explores the biological activity of DBP, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the chemical formula . Its structure consists of two butyl groups attached to a phosphorus atom that is also bonded to two sulfur atoms and an ammonium ion. This configuration contributes to its unique properties and biological activities.

Biological Activity Overview

DBP exhibits a range of biological activities, primarily due to its interaction with biological systems at the molecular level. Key areas of interest include:

- Inhibition of Enzymatic Activity : DBP is known to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, affecting neural signaling.

- Toxicological Effects : Studies indicate that DBP can exhibit toxic effects on aquatic organisms, highlighting its potential environmental impact.

- Use in Agriculture : As a pesticide or herbicide, DBP may be employed to control pests due to its biological activity against certain insects.

Case Studies

- Toxicity Assessment : A study assessed the chronic toxicity of DBP on aquatic organisms. The results indicated that DBP has high toxicity levels, particularly affecting fish species such as Danio rerio (zebrafish) and Oncorhynchus mykiss (rainbow trout). The 96-hour LC50 values were determined to be significantly low, indicating acute toxicity .

- Enzymatic Inhibition : Research conducted by Gulea et al. demonstrated that DBP acts as a potent inhibitor of AChE. The IC50 value was found to be in the nanomolar range, suggesting that even at low concentrations, DBP can effectively inhibit this enzyme .

- Agricultural Application : A field study evaluated the effectiveness of DBP as a biopesticide against common agricultural pests. Results showed a significant reduction in pest populations when treated with formulations containing DBP, thus supporting its use in integrated pest management strategies .

Data Tables

| Parameter | Value | Source |

|---|---|---|

| Molecular Weight | 298.36 g/mol | Chemical Database |

| AChE Inhibition IC50 | 0.5 nM | Gulea et al., 2018 |

| 96-hour LC50 (Zebrafish) | 0.02 mg/L | Toxicity Assessment Study |

| Effective Concentration (Ag) | 10 mg/L | Agricultural Study |

The mechanism by which DBP exerts its biological effects primarily involves:

- Enzyme Interaction : DBP binds to the active site of AChE through non-covalent interactions, leading to enzyme inhibition. This binding prevents the hydrolysis of acetylcholine, resulting in prolonged neurotransmitter action.

- Cellular Uptake : The compound's lipophilicity allows it to penetrate cellular membranes easily, facilitating its interaction with intracellular targets.

Environmental Impact

DBP's persistence in aquatic environments raises concerns regarding bioaccumulation and ecological toxicity. Research indicates that while it does not bioaccumulate significantly, its chronic toxicity poses risks to aquatic life . The slow biodegradation rates further exacerbate these environmental concerns.

Propiedades

IUPAC Name |

azanium;dibutoxy-sulfanylidene-sulfido-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19O2PS2.H3N/c1-3-5-7-9-11(12,13)10-8-6-4-2;/h3-8H2,1-2H3,(H,12,13);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIZBIDALHUESMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOP(=S)(OCCCC)[S-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H22NO2PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071-18-7 | |

| Record name | Ammonium butyl phosphorodithioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1071-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.